molecular formula C17H19N5O4S3 B11182307 2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate

2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate

Cat. No.: B11182307
M. Wt: 453.6 g/mol
InChI Key: NXTZFRPWVCZBPQ-UHFFFAOYSA-N
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Description

2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate is a complex organic compound that features a morpholine ring, a carbodithioate group, and a pyrimidinylsulfamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate typically involves multiple steps:

    Formation of the Pyrimidinylsulfamoylphenyl Intermediate: This step involves the reaction of pyrimidine-2-sulfonamide with 4-aminophenyl to form the pyrimidinylsulfamoylphenyl intermediate.

    Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine-4-carbodithioate under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its unique structural features.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be utilized in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5O4S3

Molecular Weight

453.6 g/mol

IUPAC Name

[2-oxo-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C17H19N5O4S3/c23-15(12-28-17(27)22-8-10-26-11-9-22)20-13-2-4-14(5-3-13)29(24,25)21-16-18-6-1-7-19-16/h1-7H,8-12H2,(H,20,23)(H,18,19,21)

InChI Key

NXTZFRPWVCZBPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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